![molecular formula C16H20F2N2O2 B2821023 (4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2380008-86-4](/img/structure/B2821023.png)
(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, also known as Compound A, is a novel small molecule drug candidate that has shown potential in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound A has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammatory responses and cell growth. By inhibiting this pathway, this compound A can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects on the body. Studies have shown that it can reduce inflammation, inhibit the growth of cancer cells, and modulate the immune system. In addition, this compound A has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A in lab experiments is its low toxicity profile. This makes it a safer alternative to other drugs that may have more severe side effects. In addition, this compound A has been shown to have a high degree of selectivity, meaning that it can target specific enzymes and proteins in the body without affecting others. However, one of the limitations of using this compound A in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of (4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A. One potential area of research is in the development of new cancer therapies. Studies have shown that this compound A has anti-tumor activity and can inhibit the growth of cancer cells, making it a promising candidate for further development as a cancer treatment. Another potential area of research is in the treatment of inflammatory and autoimmune diseases. Studies have shown that this compound A can reduce inflammation and modulate the immune system, making it a potential candidate for the treatment of these types of diseases. Finally, further research is needed to fully understand the mechanism of action of this compound A and to optimize its synthesis process for large-scale production.
Méthodes De Synthèse
(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of cyclohexene, pyridine, and azetidine as starting materials. The synthesis process is complex and involves a series of chemical reactions, including the formation of an azetidine ring and the introduction of a pyridine moiety.
Applications De Recherche Scientifique
(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A has been the subject of several scientific studies, which have shown its potential in the treatment of various diseases. One of the most promising areas of research for this compound A is in the field of cancer treatment. Studies have shown that this compound A has anti-tumor activity and can inhibit the growth of cancer cells. Other areas of research for this compound A include the treatment of inflammation, autoimmune diseases, and infectious diseases.
Propriétés
IUPAC Name |
(4,4-difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-16(18)5-3-13(4-6-16)15(21)20-9-12(10-20)11-22-14-2-1-7-19-8-14/h1-2,7-8,12-13H,3-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZCNJLFSATYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(C2)COC3=CN=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.